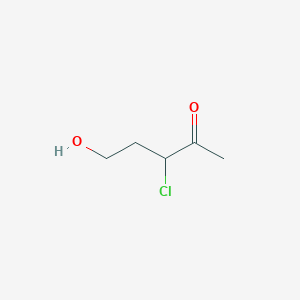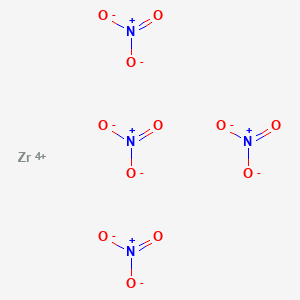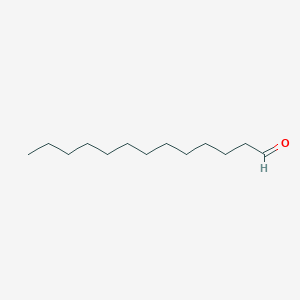
3-Chloro-5-hydroxy-2-pentanone
概要
説明
“3-Chloro-5-hydroxy-2-pentanone” is a chemical compound with the linear formula C5H9ClO2 . It has a molecular weight of 136.579 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-hydroxy-2-pentanone” include a boiling point of 264℃, a density of 1.162, and a flash point of 113℃ . The compound also has a pKa value of 14.52±0.10 (Predicted) .
科学的研究の応用
Pharmaceutical Synthesis
3-Chloro-5-hydroxy-2-pentanone: serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are instrumental in creating antibacterial agents and medications for treating infectious diseases. For example, it is used in synthesizing quinoline-based drugs like primaquine, which is widely used for malaria treatment .
Agrochemical Production
This compound plays a significant role in the agrochemical industry. It is involved in the production of pesticides and herbicides, contributing to effective pest and weed control, which is crucial for crop protection and yield enhancement .
Antiviral Research
Recent studies have highlighted the potential of 3-Chloro-5-hydroxy-2-pentanone derivatives, such as chloroquine, in antiviral therapy. These studies explore its effectiveness against viruses like SARS and COVID-19, marking an important avenue for therapeutic research .
Catalysis and Reaction Optimization
In chemical synthesis, 3-Chloro-5-hydroxy-2-pentanone is used to optimize reactions. It acts as an intermediate in catalytic processes, where conditions such as temperature, time, and solvent are fine-tuned to achieve high yields of desired products .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound is utilized in NMR spectroscopy to understand reaction mechanisms. Techniques like selective gradient total correlation spectroscopy (Sel-TOCSY) and heteronuclear single quantum correlation (HSQC) are employed to characterize intermediates and final products .
Antibacterial Activity
Derivatives of 3-Chloro-5-hydroxy-2-pentanone are used to develop drugs with strong antibacterial properties. These are particularly effective in treating intestinal infections and sepsis, showcasing the compound’s importance in creating life-saving medications .
Chemical Synthesis
As a versatile reagent, 3-Chloro-5-hydroxy-2-pentanone finds application in a multitude of chemical reactions and synthetic processes. Its reactivity and selectivity enable the exploration of novel compounds with tailored properties, paving the way for scientific breakthroughs .
Safety and Hazards
The safety data sheet for “3-Chloro-5-hydroxy-2-pentanone” indicates that it is toxic if swallowed and causes skin irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
3-Chloro-5-hydroxy-2-pentanone, a type of ketone, primarily targets aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as the nucleophile instead of the oxygen .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen gives the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-5-hydroxy-2-pentanone involve the formation of oximes and hydrazones . These reactions are part of larger biochemical pathways that involve the transformation of aldehydes and ketones .
Result of Action
The result of the action of 3-Chloro-5-hydroxy-2-pentanone is the formation of oximes and hydrazones . These compounds have various applications in organic synthesis and can be used as intermediates in the production of other chemicals .
Action Environment
The action of 3-Chloro-5-hydroxy-2-pentanone can be influenced by environmental factors such as temperature . For example, high temperatures can accelerate the decomposition of certain compounds into phosgene and increase the concentration of free Cl− in the system . Therefore, the reaction conditions, such as temperature, can have a significant impact on the compound’s action, efficacy, and stability .
特性
IUPAC Name |
3-chloro-5-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDUQCSMYWUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399159 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxy-2-pentanone | |
CAS RN |
13045-13-1 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-5-hydroxy-2-pentanone in organic synthesis, specifically in the context of the provided research papers?
A1: 3-Chloro-5-hydroxy-2-pentanone serves as a crucial building block in synthesizing thiamine and its analogs. [, ] Both research papers highlight its role in constructing the thiazole ring, a core structural component of thiamine.
- In the synthesis of DL-Thiamic Acid: [] This paper describes a multi-step synthesis where 3-Chloro-5-hydroxy-2-pentanone reacts with aspartic acid. This reaction ultimately leads to the formation of DL-Thiamic acid, a thiamine analog.
- In the synthesis of Thiamine: [] The second paper emphasizes the broader application of 3-Chloro-5-hydroxy-2-pentanone. It reacts with thioformamide to yield 5-hydroxyethyl-4-methylthiazole, a direct precursor to thiamine upon quaternization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)







![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)


